

Physical and chemical properties of Ethyl 4-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 4-oxo-4-phenylbutyrate**

Cat. No.: **B1293602**

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 4-oxo-4-phenylbutyrate** (also known as Ethyl 4-oxo-4-phenylbutanoate). It includes detailed experimental protocols for its synthesis, characterization, and key reactions, making it a valuable resource for professionals in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

Ethyl 4-oxo-4-phenylbutyrate is a keto-ester recognized for its role as a versatile intermediate in organic synthesis. Its structural features, comprising a terminal phenyl ketone and an ethyl ester, allow for a variety of chemical transformations.

Identifiers and General Properties

The fundamental identifiers and general properties of the compound are summarized below.

Property	Value	Citation(s)
IUPAC Name	ethyl 4-oxo-4-phenylbutanoate	[1]
Synonyms	3-Benzoylpropionic acid ethyl ester, Ethyl benzoylpropionate	[1]
CAS Number	6270-17-3	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Appearance	Colorless to light yellow oil/liquid	-
SMILES	CCOC(=O)CCC(=O)C1=CC=C C=C1	[1]
InChIKey	BRUOEHVDTAORQY- UHFFFAOYSA-N	[1]

Quantitative Physicochemical Data

This table presents key quantitative data crucial for experimental design and process optimization.

Property	Value	Citation(s)
Molecular Weight	206.24 g/mol	[1]
Exact Mass	206.0943 g/mol	[1]
Boiling Point	135-141 °C at 3 mmHg	[2]
Density	~1.091 g/mL at 25 °C	-
LogP (octanol/water)	2.29	-
Topological Polar Surface Area	43.4 Å ²	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Ethyl 4-oxo-4-phenylbutyrate**.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^{13}C NMR spectra are available for this compound. The ^1H NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (often appearing as triplets), and the aromatic protons of the phenyl group.[1]
- Mass Spectrometry (MS): GC-MS data is available, with a prominent peak observed at m/z 105, corresponding to the benzoyl cation $[\text{C}_6\text{H}_5\text{CO}]^+$, which is a characteristic fragment.[1]
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature two strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and key reactions of **Ethyl 4-oxo-4-phenylbutyrate**.

Synthesis Protocol: Friedel-Crafts Acylation and Esterification

This two-step process is a common and effective method for preparing γ -keto acids and their subsequent esters. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then esterified.[3][4]

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl_3 , 2.2 equivalents) to an excess of dry benzene (which acts as both reactant and solvent).
- Addition of Reactant: Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

- Reaction: After the addition is complete, heat the mixture under reflux for approximately 30-60 minutes until the evolution of HCl gas ceases.[3]
- Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Isolation: The product, 4-oxo-4-phenylbutanoic acid, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Fischer Esterification to **Ethyl 4-oxo-4-phenylbutyrate**

- Reaction Setup: In a round-bottom flask, dissolve the 4-oxo-4-phenylbutanoic acid (1.0 equivalent) obtained from Step 1 in an excess of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the solution.
- Reaction: Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and reduce the volume by approximately half using a rotary evaporator.[2]
- Extraction: Dilute the concentrated mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).[2]
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The final product, **Ethyl 4-oxo-4-phenylbutyrate**, can be purified by vacuum distillation.[2]

Application Protocol: Asymmetric Reduction

Ethyl 4-oxo-4-phenylbutyrate is a key precursor for the synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a vital intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6]

Biocatalytic Reduction using Engineered E. coli

- **Biocatalyst Preparation:** Use whole cells of a recombinant E. coli strain co-expressing a stereospecific carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[5]
- **Reaction Mixture:** In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), prepare a mixture containing the wet cells (e.g., 0.1 g/mL), glucose (for cofactor regeneration), NADP⁺ (catalytic amount), and the substrate, Ethyl 2-oxo-4-phenylbutyrate.[5]
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring for 24 hours or until completion as monitored by HPLC.[5]
- **Work-up and Isolation:** Centrifuge the reaction mixture to separate the cells. Extract the supernatant three times with ethyl acetate.[5]
- **Purification and Analysis:** Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. The enantiomeric excess (ee) and purity of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC analysis.[6]

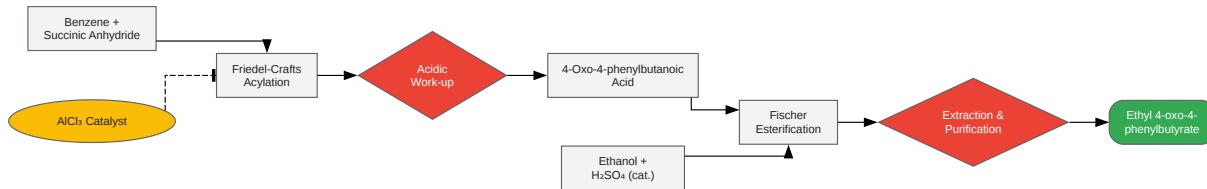
Application Protocol: Synthesis of Enalapril

The compound is a crucial starting material in the synthesis of Enalapril via reductive amination with the dipeptide L-alanyl-L-proline.[7][8]

- **Reaction Setup:** In a high-pressure reactor, add Ethyl 2-oxo-4-phenylbutyrate (1.0 equivalent), L-alanyl-L-proline (0.5-1.0 equivalent), a hydrogenation catalyst (e.g., Raney Nickel or a Palladium-based catalyst), and a solvent such as ethanol.[7][8]
- **Hydrogenation:** Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2 atm).[7] Stir the reaction mixture at a controlled temperature (e.g., 25-45 °C) for several hours until hydrogen uptake ceases.[8]
- **Catalyst Removal:** Filter the reaction mixture to remove the catalyst.
- **Work-up:** Concentrate the filtrate under reduced pressure to obtain an oily residue. Dissolve the residue in water and adjust the pH to ~8.5-8.9 with a base (e.g., K₂HPO₄ or NaOH

solution) to remove unreacted starting material by extraction with ethyl acetate.[\[7\]](#)[\[8\]](#)

- Product Isolation: Acidify the aqueous layer to pH ~4.2-4.5 with an acid (e.g., H₃PO₄ or HCl).
[\[7\]](#)[\[8\]](#)
- Extraction and Purification: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril as a crude product, which can be further purified.

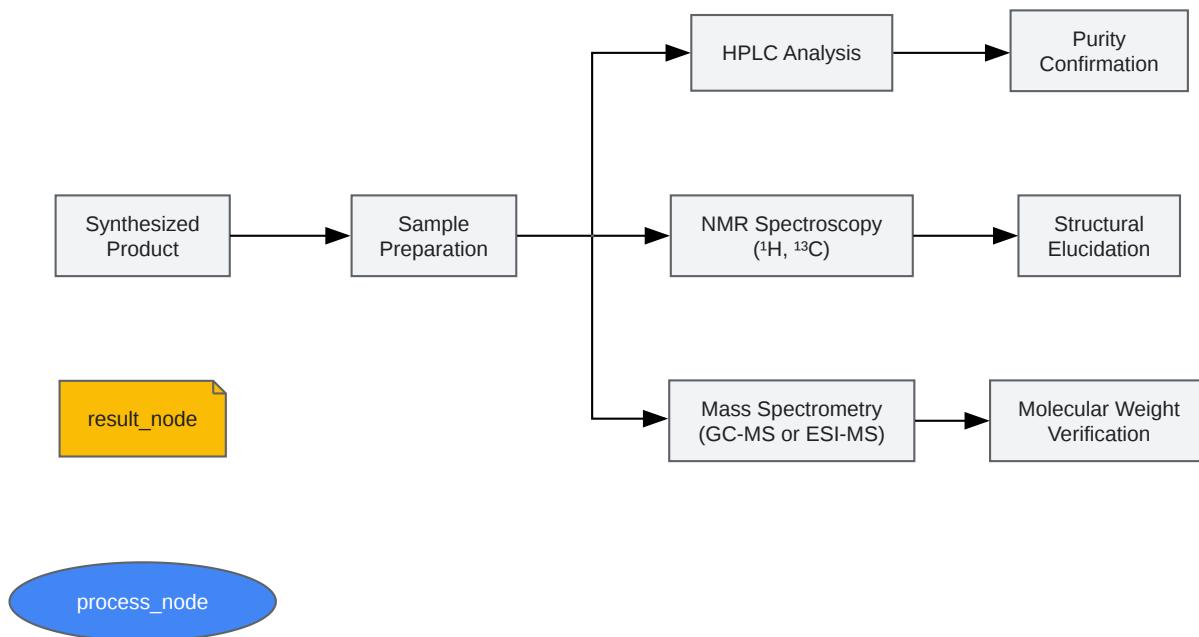

Analytical Characterization Protocol

A general workflow for confirming the identity and purity of synthesized **Ethyl 4-oxo-4-phenylbutyrate**.

- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or in a mobile phase compatible solvent (e.g., acetonitrile/water) for HPLC analysis.
- HPLC Analysis: Analyze the sample using a reverse-phase HPLC method on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[\[9\]](#) Monitor the elution profile using a UV detector.
- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Verify the expected chemical shifts, integration values, and coupling patterns.
- Mass Spectrometry: Obtain an ESI-MS or GC-MS spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺•).

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving **Ethyl 4-oxo-4-phenylbutyrate**.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 4-oxo-4-phenylbutyrate**.

[Click to download full resolution via product page](#)

Caption: Key application pathway from the title compound to the ACE inhibitor Enalapril.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for product characterization.

Safety Information

Ethyl 4-oxo-4-phenylbutyrate is classified with GHS warnings. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE
[vedantu.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-oxo-4-phenylbutyrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293602#physical-and-chemical-properties-of-ethyl-4-oxo-4-phenylbutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com